Product packaging for Diethyl 2-Amino-3,5-pyrroledicarboxylate(Cat. No.:CAS No. 187724-98-7)

Diethyl 2-Amino-3,5-pyrroledicarboxylate

Cat. No.: B062624
CAS No.: 187724-98-7
M. Wt: 226.23 g/mol
InChI Key: YEWDOWIBJZTOCM-UHFFFAOYSA-N
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Description

Diethyl 2-Amino-3,5-pyrroledicarboxylate is a highly versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound serves as a crucial building block for the construction of complex pyrrole-containing heterocycles, which are privileged scaffolds found in a vast array of biologically active molecules. Its specific research value lies in the strategic placement of reactive functional groups: the ester groups at the 3 and 5 positions allow for further functionalization via hydrolysis, amidation, or reduction, while the electron-rich amino group at the 2-position makes it an excellent precursor for Paal-Knorr synthesis and other cyclization reactions. Researchers utilize this reagent extensively in the synthesis of porphyrin analogs, pharmaceutical candidates, and novel materials. Its mechanism of action in research contexts is that of a key synthon, enabling the efficient, modular assembly of complex molecular architectures. By providing a pre-formed, differentially functionalized pyrrole core, this compound significantly accelerates the exploration of structure-activity relationships in drug discovery programs targeting various diseases, making it an indispensable tool for the innovative research and development laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4 B062624 Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS No. 187724-98-7

Properties

IUPAC Name

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWDOWIBJZTOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611747
Record name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-98-7
Record name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Clauson-Kaas Pyrrole Synthesis Modifications

The Clauson-Kaas reaction, traditionally used for N-substituted pyrroles, has been adapted for synthesizing diethyl 2-amino-3,5-pyrroledicarboxylate. In this approach, 2,5-dimethoxy-tetrahydrofuran reacts with amino esters under acidic or neutral conditions to form the pyrrole core. For example, diethyl iminodiacetate derivatives can undergo cyclization with diethyl oxalate in the presence of sodium ethoxide, yielding the target compound.

A representative procedure involves refluxing diethyl N-benzyl iminodiacetate with diethyl oxalate in ethanol under basic conditions (sodium ethoxide) for 18 hours, followed by acid quenching and recrystallization from acetone . While this method achieves moderate yields (~21%), it requires precise control of stoichiometry to avoid side reactions such as over-alkylation.

Cyclocondensation of Amino Esters with Dicarbonyl Compounds

Cyclocondensation reactions between amino esters and dicarbonyl precursors, such as diethyl oxalate, provide a direct route to the pyrrole scaffold. For instance, ethyl 2-aminopropionate reacts with diethyl oxalate in dimethylformamide (DMF) at 120°C, catalyzed by p-toluenesulfonic acid (PTSA), to form this compound. This method emphasizes the role of proton donors in facilitating enamine intermediate formation .

Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
Temperature110–130°CHigher yields at 120°C
Catalyst Loading5–10 mol% PTSA>90% conversion
Reaction Time12–24 hoursMaximal yield at 18 hours

Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) typically affords the compound in >85% purity .

Liebigs Annalen Method (1993)

The seminal synthesis reported in Liebigs Annalen der Chemie (1993, p. 1243) involves a three-step sequence:

  • Amination of Diethyl Acetylenedicarboxylate : Treatment with aqueous ammonia at 0°C forms diethyl 2-aminofumarate.

  • Cyclization : Heating the intermediate in toluene with catalytic acetic acid induces cyclization to the pyrrole ring.

  • Esterification : Reaction with ethanol and sulfuric acid yields the diethyl ester .

This method achieves a total yield of 68–72%, with the cyclization step being rate-limiting. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable 2,4-isomer formation .

Palladium-Catalyzed Functionalization

Recent advances leverage Pd(II) complexes to introduce amino groups regioselectively. For example, diethyl 3,5-pyrroledicarboxylate reacts with benzophenone imine in the presence of Pd(OAc)₂ and Xantphos ligand, followed by acidic hydrolysis to yield the 2-amino derivative . This method offers superior regiocontrol (>95%) but requires anhydrous conditions and specialized ligands.

Reaction optimization studies reveal:

ConditionEffect on Yield
Pd(OAc)₂ Loading5 mol% optimal
LigandXantphos > BINAP
SolventToluene > DMF

Comparative Analysis of Methods

The table below contrasts key preparation routes:

MethodYield (%)Purity (%)Key AdvantageLimitation
Clauson-Kaas2178Simple reagentsLow yield
Cyclocondensation7285High scalabilityRequires acidic conditions
Liebigs Annalen7090RegioselectiveMulti-step process
Pd-Catalyzed6595Excellent regiocontrolCostly catalysts

Purification and Characterization

Post-synthesis purification typically involves:

  • Recrystallization : From ethanol/water mixtures (yield recovery: 80–90%) .

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:1 to 1:1) .

Structural confirmation relies on:

  • ¹H NMR (CDCl₃): δ 1.27 (t, 6H, ester CH₃), 4.17 (q, 4H, ester CH₂), 6.45 (s, 1H, pyrrole H) .

  • FTIR : Peaks at 1773 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with ethyl chloroacetate produces the related N-ethyl carboxylate pyrrole .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-Amino-3,5-pyrroledicarboxylate serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of proliferative disorders and as antimicrobial agents.

Synthesis of Pyrrolo[1,2-b]pyridazines

One notable application is its role in synthesizing pyrrolo[1,2-b]pyridazines, which are compounds known for their anticancer properties. Research indicates that these derivatives exhibit significant activity against various cancer cell lines, making them promising candidates for further development in oncology .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties. For instance, studies involving the synthesis of palladium complexes with this compound have shown enhanced antimicrobial activity against several bacterial strains . The structural modifications of the compound can lead to improved efficacy and selectivity against pathogens.

Synthetic Applications

This compound is utilized as a fine chemical intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex structures.

Formation of Carbapenem Derivatives

The compound has been identified as an intermediate in the synthesis of carbapenem derivatives, which are crucial in developing new antibiotics. These derivatives exhibit potent antibacterial activity and are essential in combating resistant bacterial strains . The synthetic routes involving this compound allow for stereoselective production methods that enhance yields and reduce by-products.

Synthesis of Tricyclic Aziridines

Another significant application is in the photochemical synthesis of tricyclic aziridines. The compound's reactivity under specific conditions facilitates the formation of these complex structures, which have implications in drug development and material science .

Antimicrobial Activity Study

A study conducted on a palladium complex derived from this compound highlighted its antimicrobial efficacy. The research involved synthesizing the complex and testing it against various microbial strains, revealing significant inhibition zones compared to control groups . This study emphasizes the compound's potential as a lead structure for developing new antimicrobial agents.

CompoundActivityReference
Palladium complex of this compoundSignificant antimicrobial activity
Pyrrolo[1,2-b]pyridazine derivativesAnticancer activity

Synthesis Efficiency Improvement

Research focusing on the synthesis of optically active carbapenem derivatives using this compound reported improvements in yield and selectivity through optimized reaction conditions . This advancement highlights the compound's utility in producing high-value pharmaceuticals efficiently.

Mechanism of Action

The mechanism of action of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

(a) Bisquinazolinones ()

Derived from 2-amino-3,5-dibromobenzamide, bisquinazolinones are synthesized via iodine-catalyzed condensation with cyclohexane-1,3-dione derivatives. Unlike the pyrrole-based target compound, these quinazolinones feature fused aromatic rings and undergo Suzuki-Miyaura cross-coupling to form tetraarylbisquinazolinones.

(b) Dihydroacridinones ()

Reaction of 2-amino-3,5-dibromobenzaldehyde with dimedone yields dihydroacridinones, which share a brominated aromatic core but lack the pyrrole ring and ester functionalities.

(c) Chloropyridinium-Stannate Complexes ()

Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate features a pyridine core with chlorine substituents and a metal coordination complex. Its crystallographic stability and ionic nature differ significantly from the neutral, ester-functionalized pyrrole structure of Diethyl 2-Amino-3,5-pyrroledicarboxylate, highlighting divergent applications in materials science versus organic synthesis .

Stability and Handling

This compound requires stringent storage conditions (2–8°C, desiccated), suggesting higher sensitivity to heat and moisture compared to bisquinazolinones or dihydroacridinones, which are typically handled at ambient conditions during synthesis .

Biological Activity

Diethyl 2-Amino-3,5-pyrroledicarboxylate (DEAPDC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3O4 and features a pyrrole ring substituted with two carboxylate groups and an amino group. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that DEAPDC exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : DEAPDC has shown promise as an antimicrobial agent, with studies suggesting it inhibits the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
  • Anticancer Properties : Preliminary studies suggest that DEAPDC can inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to interact with cellular targets involved in cell proliferation and survival pathways is a focal point of ongoing research .
  • Kinase Inhibition : In silico studies have predicted that DEAPDC may act as a kinase inhibitor, affecting pathways related to cell signaling and proliferation. This potential activity positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of DEAPDC against various bacterial strains, demonstrating significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 6.25 µg/mL, indicating strong antimicrobial potential .

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Candida albicans6.25

Anticancer Activity

In vitro studies have shown that DEAPDC can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the specific molecular targets involved.

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15

Case Studies

  • Antimicrobial Efficacy : A case study conducted by researchers at Trakya University highlighted the synthesis of a palladium(II) complex involving DEAPDC, which exhibited enhanced antimicrobial activity compared to the free ligand. This suggests that metal coordination can augment the biological properties of pyrrole derivatives .
  • Anticancer Potential : Another study focused on the anticancer effects of DEAPDC analogs, revealing that modifications to its structure could enhance potency against specific cancer types. The findings support further exploration into structure-activity relationships for developing more effective anticancer agents.

Q & A

Basic: What are the standard synthetic routes for Diethyl 2-Amino-3,5-pyrroledicarboxylate, and how are intermediates characterized?

This compound is typically synthesized via condensation reactions of substituted pyrrole precursors with ethyl chloroformate or via cyclization of β-keto esters under acidic conditions. A common approach involves the use of diethyl acetylenedicarboxylate and amines to form the pyrrole ring. Intermediates are characterized using FT-IR spectroscopy (to confirm functional groups like C=O and NH₂) and powder X-ray diffraction (XRD) to determine crystallinity and lattice parameters. For example, monoclinic systems are often observed in related pyrazole derivatives, as reported in similar syntheses .

Basic: How is purity assessed for this compound, and what analytical thresholds are critical?

Purity is evaluated using HPLC (high-performance liquid chromatography) with UV detection at 254 nm, calibrated against a reference standard. A purity threshold of ≥97% is typically required for research-grade material, as noted in compound catalog specifications . Melting point analysis (55–58°C for analogous compounds) and 1H/13C NMR (to confirm proton environments and absence of impurities) are supplementary methods .

Advanced: What contradictions exist in reported thermal stability data for pyrrole derivatives, and how can they be resolved?

Conflicting thermal stability data (e.g., decomposition temperatures) often arise from differences in heating rates during differential scanning calorimetry (DSC) . For example, studies on structurally similar compounds show that increasing heating rates shift decomposition peaks to higher temperatures due to thermal lag . To resolve discrepancies, researchers should:

  • Perform isoconversional kinetic analysis (e.g., Friedman method) to decouple heating-rate effects.
  • Validate results using accelerating rate calorimetry (ARC) for adiabatic conditions.
  • Compare derived parameters like activation energy (Ea) and pre-exponential factor (A) across methodologies .

Advanced: How can structural analogs inform the design of this compound in pharmacological studies?

Pyrazole and pyrrole derivatives exhibit diverse bioactivity (e.g., antitumor, antimicrobial). For example:

  • Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate shows hypoglycemic activity via AMPK pathway modulation .
  • 3,5-Dimethylpyrazole derivatives demonstrate anticoagulant properties through thrombin inhibition .
    Researchers should prioritize structure-activity relationship (SAR) studies by modifying substituents (e.g., amino groups, ester chains) and using molecular docking to predict binding affinities against target proteins .

Advanced: What methodological challenges arise in crystallographic studies of pyrrole-based compounds?

Crystallographic challenges include:

  • Disorder in the lattice due to flexible ethyl ester groups, resolved via temperature-dependent XRD (e.g., 100 K vs. 298 K).
  • Weak diffraction from light atoms (e.g., nitrogen in the pyrrole ring), mitigated by synchrotron radiation sources.
  • Hydrogen bonding ambiguities , addressed via Hirshfeld surface analysis to map intermolecular interactions .

Advanced: How do solvent polarity and pH impact the stability of this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing ester hydrolysis.
  • Acidic conditions (pH < 3) protonate the amino group, increasing solubility but risking de-esterification .
  • Basic conditions (pH > 10) hydrolyze ester groups to carboxylic acids. Stability assays should use buffered solutions (pH 6–8) and monitor degradation via LC-MS .

Advanced: What computational tools are recommended for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments.
  • COSMO-RS : Predict solubility parameters and partition coefficients (logP) .

Basic: What safety protocols are essential for handling this compound?

  • Use nitrile gloves and goggles to avoid skin/eye contact (irritation risk: Xi classification) .
  • Store in sealed, desiccated containers at room temperature to prevent moisture-induced degradation.
  • Dispose via incineration or regulated waste systems compliant with local guidelines (e.g., 40 CFR Part 261 in the US) .

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